molecular formula C13H14N2O3 B12417266 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

Cat. No.: B12417266
M. Wt: 254.31 g/mol
InChI Key: XSDYUFFJOJVGMF-SQUIKQQTSA-N
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Description

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is a deuterated derivative of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid. This compound is often used in research settings, particularly in the field of proteomics. The deuterium labeling (d8) is used to distinguish it from its non-deuterated counterpart in mass spectrometry studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Piperazine Group: The piperazine group is introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.

    Deuterium Labeling: The final step involves the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 has several scientific research applications:

    Proteomics: Used as a biochemical tool in mass spectrometry to study protein interactions and modifications.

    Pharmacology: Investigated for its potential as an intermediate in the synthesis of pharmacologically active compounds.

    Chemical Biology: Utilized in studies involving the labeling and tracking of biological molecules.

    Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 involves its interaction with specific molecular targets. The piperazine group can interact with various receptors and enzymes, modulating their activity. The benzofuran ring provides structural stability and enhances binding affinity. The deuterium labeling allows for precise tracking and analysis in mass spectrometry studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry studies. The deuterium atoms enhance the compound’s stability and allow for more accurate tracking and analysis compared to its non-deuterated counterpart .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

254.31 g/mol

IUPAC Name

5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2

InChI Key

XSDYUFFJOJVGMF-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O

Origin of Product

United States

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